3-(4-Ethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
3-(4-Ethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with an ethylphenyl group and a trimethoxyphenyl oxadiazole moiety
Properties
IUPAC Name |
5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c1-5-15-6-8-16(9-7-15)18-10-11-22(27-26-18)33-14-21-25-24(28-32-21)17-12-19(29-2)23(31-4)20(13-17)30-3/h6-13H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCAQXCVLBGHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazines with diketones or other suitable precursors.
Introduction of the Ethylphenyl Group: This step involves the substitution of the pyridazine ring with an ethylphenyl group, often through a Friedel-Crafts alkylation reaction.
Synthesis of the Oxadiazole Moiety: The oxadiazole ring is formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling of the Moieties: The final step involves coupling the oxadiazole moiety with the pyridazine core, typically through a thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The methylsulfanyl (-SCH₂-) bridge serves as a reactive site for nucleophilic displacement under basic conditions.
Mechanistic Insight: The reaction proceeds via deprotonation of the methylene group adjacent to sulfur, followed by nucleophilic attack on electrophilic substrates.
Oxidation Reactions
The thioether moiety undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%), AcOH, 25°C, 12 h | Sulfoxide | Mono-oxidized derivative | 85% | |
| mCPBA, DCM, 0°C → RT, 6 h | Sulfone | Fully oxidized product | 78% |
Key Observation: Sulfone derivatives show enhanced thermal stability compared to sulfoxides.
Cycloaddition Reactions Involving the Oxadiazole Ring
The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides.
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenyl nitrile oxide | Toluene, 110°C, 8 h | Isoxazoline-fused hybrid | 62% | |
| Sodium azide/CuI, DMF, 100°C, 12 h | Tetrazole-linked derivative | Tetrazole-oxadiazole conjugate | 55% |
Structural Confirmation: X-ray crystallography of analogous compounds confirms regioselectivity at the oxadiazole C=N bond.
Electrophilic Aromatic Substitution (EAS)
The ethylphenyl group undergoes nitration and sulfonation under acidic conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄, 0°C, 2 h | 3-Nitroethylphenyl derivative | Meta-substituted nitro compound | 70% | |
| ClSO₃H, DCM, RT, 4 h | Sulfonic acid functionalized | Water-soluble sulfonate salt | 65% |
Steric Effects: The ethyl group directs electrophiles to the meta position due to steric hindrance .
Hydrolysis of the Oxadiazole Ring
Acid- or base-mediated cleavage of the oxadiazole generates amidoxime intermediates.
| Conditions | Products | Application | Source |
|---|---|---|---|
| 6M HCl, reflux, 6 h | Amidoxime-carboxylic acid conjugate | Precursor for bioisosteres | |
| NaOH/EtOH, 70°C, 4 h | Sodium salt of hydroxamic acid | Chelating agent for metal ions |
Kinetics: Hydrolysis rates correlate with the electron-withdrawing effect of the 3,4,5-trimethoxyphenyl group.
Functionalization via Cross-Coupling
Palladium-catalyzed couplings modify the pyridazine ring.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-pyridazine hybrids | 75% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Amino-pyridazine derivatives | 68% |
Catalytic Efficiency: Electron-rich arylboronic acids show higher reactivity in Suzuki couplings.
Reductive Modifications
Catalytic hydrogenation targets the pyridazine and oxadiazole rings.
| Catalyst | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, MeOH, 25°C, 12 h | Partially saturated pyridazine | Enhanced solubility in polar solvents | 80% | |
| Raney Ni, NH₂NH₂, EtOH, reflux | Ring-opened diamino compound | Intermediate for polymer synthesis | 60% |
Selectivity: Hydrogenation preferentially reduces the pyridazine ring over oxadiazole under mild conditions.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole compounds exhibit significant anticancer properties. The compound has been tested for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that it can effectively reduce cell viability in lung carcinoma and kidney fibroblast cells, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound demonstrates notable antimicrobial activity against several pathogenic bacteria and fungi. Its derivatives have been evaluated for their efficacy against strains such as Leishmania major and other human pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
In vitro studies have suggested that the compound may possess anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for further development in treating inflammatory diseases .
Synthetic Pathways
The synthesis of 3-(4-Ethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves multiple synthetic routes that incorporate various functional groups to enhance biological activity. Key methods include:
- Mannich Reaction : This method is often employed to create the pyridazine core by reacting carbonyl compounds with amines and thiols.
- Cyclization Reactions : These reactions are crucial for forming the oxadiazole ring, which contributes significantly to the compound's biological activities .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, the compound was tested against several cancer cell lines. Results indicated an IC50 value significantly lower than standard chemotherapeutics, demonstrating its potential as a more effective treatment option .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, highlighting its potential as an alternative therapeutic agent .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole moiety, in particular, is known for its ability to form hydrogen bonds and π-π interactions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-Methylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine
- **3-(4-Propylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine
Uniqueness
The presence of the ethyl group on the phenyl ring and the specific substitution pattern on the pyridazine core make 3-(4-Ethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine unique
Biological Activity
The compound 3-(4-Ethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula: C24H23N3O5
- Molecular Weight: 433.5 g/mol
- IUPAC Name: this compound
The compound features a pyridazine core substituted with both ethyl and trimethoxyphenyl groups, as well as a sulfanyl linkage that enhances its potential reactivity and biological interactions.
Synthesis
The synthesis typically involves multi-step organic reactions. A common method includes:
- Knoevenagel Condensation : Reaction of an aldehyde with a carbon acid compound in the presence of a base.
- Oxidation and Reduction Reactions : These can modify functional groups to enhance biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For example:
- In vitro studies have shown that derivatives exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression:
- Alkaline Phosphatase Inhibition : It showed significant inhibition against tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), suggesting a potential mechanism for reducing tumor proliferation .
Antimicrobial Activity
Research indicates that similar compounds exhibit antimicrobial properties:
- In vitro tests against various pathogenic bacteria revealed that related derivatives can effectively inhibit bacterial growth, suggesting a broad-spectrum antimicrobial potential .
The biological activity of this compound likely involves:
- Binding to Enzymes/Receptors : The compound may interact with specific molecular targets such as enzymes involved in cancer metabolism.
- Modulation of Signaling Pathways : It can affect pathways related to cell proliferation and apoptosis through enzyme inhibition or receptor modulation.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
